

Introduction: The Strategic Importance of Fluorinated Quinoxalinediones

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Compound of Interest

Compound Name: 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione

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The quinoxaline-2,3(1H,4H)-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets.^[1] These heterocyclic compounds are most renowned for their potent antagonism of ionotropic glutamate receptors, specifically the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.^{[2][3]} This activity makes them critical tools for neuroscience research and promising candidates for therapeutic intervention in a range of neurological disorders characterized by excitotoxicity, such as epilepsy and neurodegenerative diseases.^[4]

This guide focuses on a specific, strategically modified analog: **6,7-Difluoroquinoxaline-2,3(1H,4H)-dione**. The introduction of fluorine atoms onto the benzene ring is a common and highly effective strategy in drug design. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles. This document provides a comprehensive overview of the chemical properties, synthesis, pharmacological context, and experimental protocols for **6,7-Difluoroquinoxaline-2,3(1H,4H)-dione**, tailored for researchers, scientists, and drug development professionals.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of **6,7-Difluoroquinoxaline-2,3(1H,4H)-dione** is essential for its application in research and development. The data presented below is collated from chemical databases and predictive modeling.

Identifiers and General Properties

Property	Value	Source
IUPAC Name	6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione	[5]
Molecular Formula	C ₈ H ₄ F ₂ N ₂ O ₂	[5]
Molecular Weight	198.13 g/mol	N/A
Monoisotopic Mass	198.02408 Da	[5]
CAS Number	158861-55-1	N/A
Appearance	Expected to be a solid (based on analogs)	[6]
Purity	≥95% (Commercially available standard)	[7]

Physicochemical and Spectroscopic Data

Quantitative experimental data for this specific derivative is not always published in aggregate. The following table includes data from public chemical databases and expected values based on the analysis of closely related quinoxalinedione structures.

Property	Value / Expected Characteristics	Rationale & Interpretation
Melting Point	>300 °C (Expected)	<p>The parent quinoxaline-2,3(1H,4H)-dione has a melting point above 300 °C.[3]</p> <p>High melting points are characteristic of this class of compounds due to strong intermolecular hydrogen bonding and planar structure.</p>
Solubility	Soluble in polar organic solvents like DMSO and DMF.	<p>The amide functional groups allow for hydrogen bonding with polar aprotic solvents.</p> <p>Solubility in aqueous solutions is expected to be low but can be increased by forming a salt under basic conditions.</p>
XlogP (Predicted)	0.4	<p>This value suggests a relatively low lipophilicity, which can be advantageous for certain drug development applications.[5]</p>
¹ H NMR	Expected signals in the aromatic region (7.0-8.0 ppm) and a broad singlet for the N-H protons (>10 ppm in DMSO-d ₆). The fluorine atoms will cause complex splitting (coupling) of the aromatic proton signals.	<p>The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the dione system. DMSO-d₆ is the preferred solvent to observe exchangeable N-H protons.[4]</p>

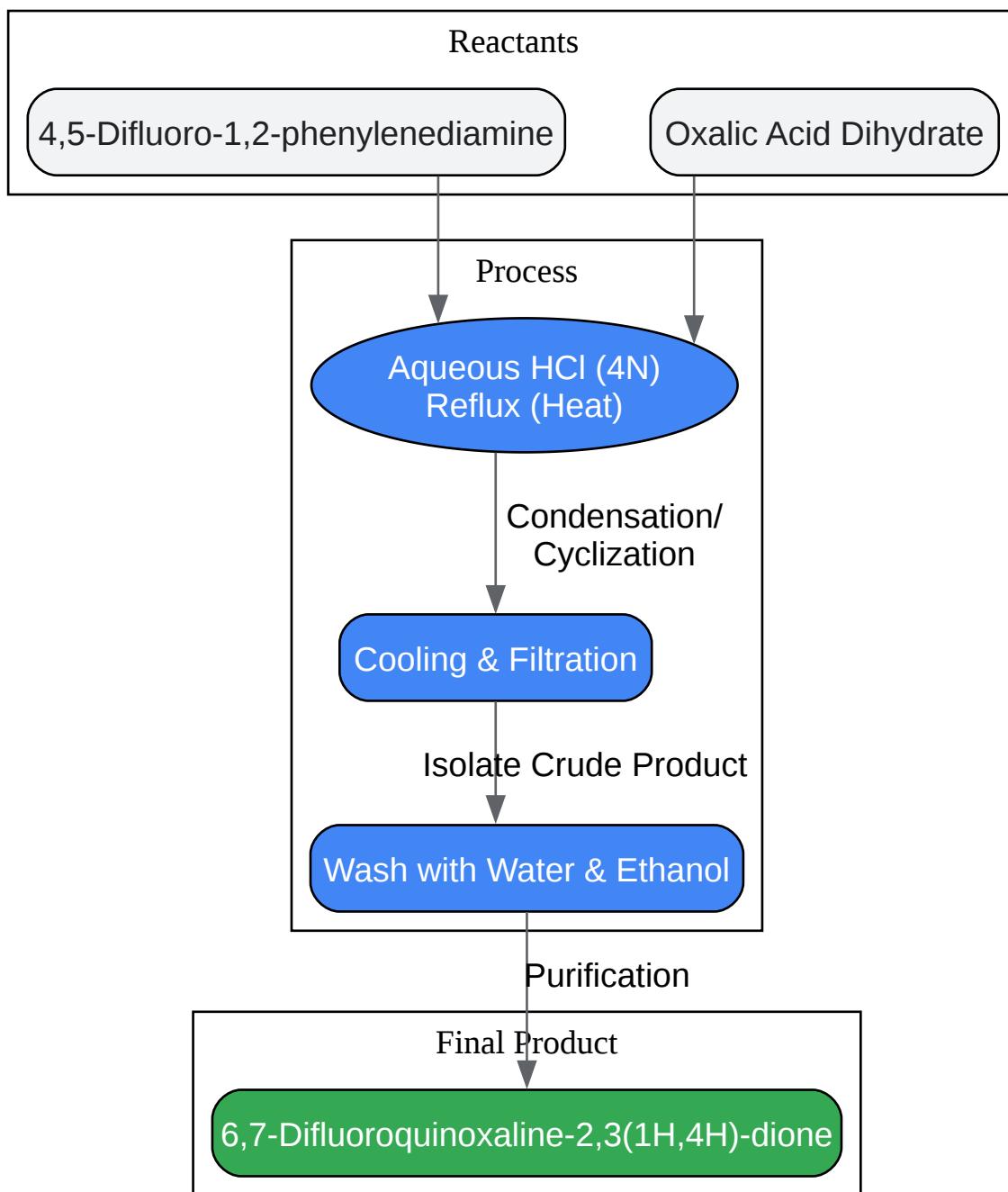
¹³ C NMR	Aromatic carbons (110-140 ppm) and carbonyl carbons (~155-165 ppm). Carbon signals will exhibit C-F coupling (large doublets).	The positions of the signals confirm the quinoxalinedione core. The magnitude of the C-F coupling constants can help in assigning the specific carbon atoms. ^[4]
FT-IR	N-H stretching (broad, ~3200 cm ⁻¹), C=O stretching (~1700 cm ⁻¹), C=C aromatic stretching (~1600, 1500 cm ⁻¹), C-F stretching (~1200-1300 cm ⁻¹).	These characteristic peaks confirm the presence of the key functional groups: the amide N-H, the carbonyls of the dione, the aromatic ring, and the carbon-fluorine bonds. ^{[8][9]}
Mass Spec (MS)	Predicted [M+H] ⁺ m/z = 199.03136; [M-H] ⁻ m/z = 197.01680.	High-resolution mass spectrometry is crucial to confirm the elemental composition and verify the successful synthesis of the target molecule. ^[5]

Section 2: Synthesis and Reactivity

The synthesis of quinoxaline-2,3-diones is typically a straightforward and high-yielding process, relying on the condensation of an o-phenylenediamine with oxalic acid or its derivatives.^[3] This method is robust and can be adapted for various substituted analogs.

Synthetic Workflow

The primary route to **6,7-Difluoroquinoxaline-2,3(1H,4H)-dione** is the acid-catalyzed condensation of 4,5-difluoro-1,2-phenylenediamine with oxalic acid.

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Caption: Synthesis workflow for **6,7-Difluoroquinoxaline-2,3(1H,4H)-dione**.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for similar quinoxalinedione derivatives.[\[4\]](#) [\[8\]](#)[\[10\]](#)

Materials:

- 4,5-Difluoro-1,2-phenylenediamine (1.0 eq)
- Oxalic acid dihydrate (1.1 eq)
- Hydrochloric acid (4 M aqueous solution)
- Deionized water
- Ethanol

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in 4 M hydrochloric acid.
- Addition of Reagent: Add oxalic acid dihydrate (1.1 eq) to the suspension.
- Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
 - Causality Insight: The acidic medium protonates the carbonyl oxygen of oxalic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the phenylenediamine. The reaction proceeds via a two-step condensation and subsequent cyclization, driven by the formation of a stable heterocyclic ring.
- Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.
- Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acid and unreacted oxalic acid, followed by a wash with cold ethanol to remove organic impurities.
- Drying: Dry the purified product in a vacuum oven at 60-80 °C to yield **6,7-Difluoroquinoxaline-2,3(1H,4H)-dione** as a solid.

Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 1.2 (NMR, MS, IR).

Reactivity Profile

The reactivity of the **6,7-difluoroquinoxaline-2,3(1H,4H)-dione** core is centered on the nucleophilic nitrogen atoms and the electron-deficient aromatic ring.

- **N-Substitution:** The amide nitrogens (N1 and N4) are the most common sites for electrophilic attack. They can be readily alkylated or acylated under basic conditions (e.g., using K_2CO_3 or NaH as a base) to generate a wide array of derivatives.^[8] This is a key strategy for modulating the pharmacological properties of the scaffold.^[11]
- **Aromatic Ring:** The two fluorine atoms are strongly electron-withdrawing, making the benzene ring electron-deficient. This deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) under harsh conditions with strong nucleophiles, although this is less common than N-substitution.

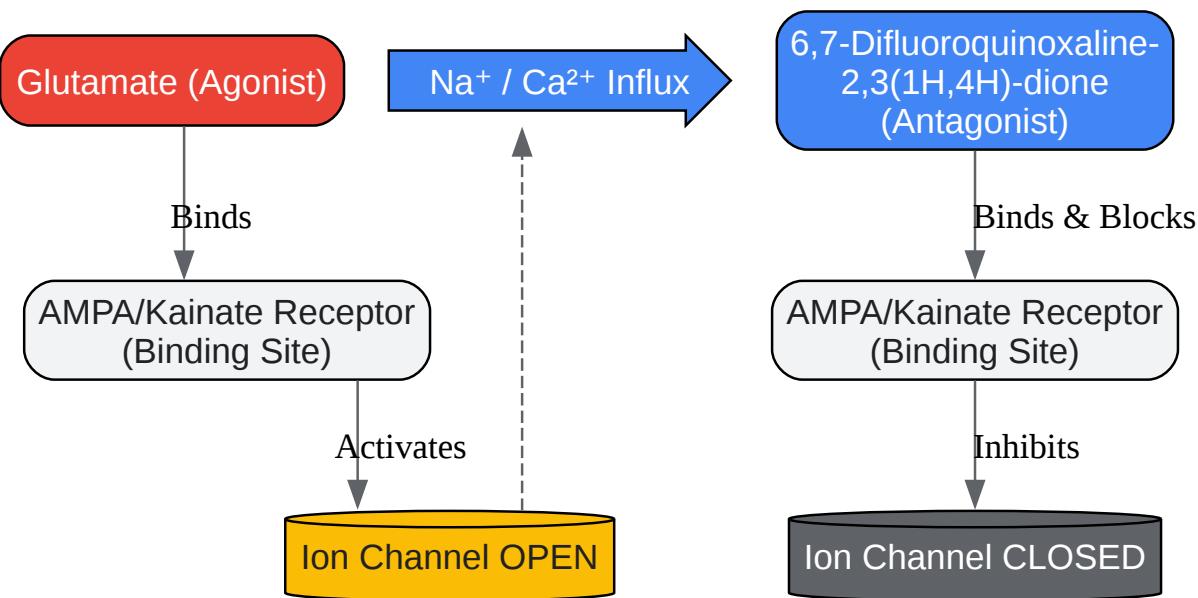
Section 3: Pharmacological Profile and Applications

The primary pharmacological interest in **6,7-Difluoroquinoxaline-2,3(1H,4H)-dione** stems from its role as a competitive antagonist of excitatory amino acid receptors.

Mechanism of Action: AMPA/Kainate Receptor Antagonism

Glutamate is the principal excitatory neurotransmitter in the central nervous system. Its receptors, including AMPA and kainate receptors, are ligand-gated ion channels. When glutamate binds, these channels open, allowing an influx of cations (primarily Na^+ and Ca^{2+}) which leads to neuronal depolarization and excitation.

6,7-Difluoroquinoxaline-2,3(1H,4H)-dione and its analogs function as competitive antagonists. They bind to the same site on the receptor as glutamate but do not activate the channel. By occupying the binding site, they prevent glutamate from binding, thereby inhibiting neuronal excitation.^{[12][13]}



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Caption: Mechanism of competitive antagonism at AMPA/Kainate receptors.

Therapeutic Perspective

The ability to modulate glutamatergic neurotransmission is a key therapeutic strategy for many CNS disorders.

- **Neuroprotection:** Over-activation of glutamate receptors leads to excessive calcium influx, triggering cell death pathways (excitotoxicity). Antagonists like the quinoxalinediones can be neuroprotective in models of stroke and other ischemic injuries.[2]
- **Anticonvulsant Activity:** Epilepsy is often characterized by excessive synchronous neuronal firing. By reducing excitatory signaling, AMPA/kainate antagonists have demonstrated potent anticonvulsant effects.[2][14]
- **Drug Development:** **6,7-Difluoroquinoxaline-2,3(1H,4H)-dione** serves as a valuable scaffold. The fluorine atoms enhance binding affinity and metabolic stability. The N1 and N4

positions provide handles for further chemical modification to fine-tune selectivity, potency, and pharmacokinetic properties, enabling the development of novel drug candidates.[11]

Conclusion

6,7-Difluoroquinoxaline-2,3(1H,4H)-dione is a synthetically accessible and highly valuable heterocyclic compound. Its core chemical properties, characterized by a planar, electron-deficient ring system with hydrogen-bonding capabilities, underpin its significance. The strategic placement of fluorine atoms enhances its potential as a pharmacological agent. As a potent competitive antagonist of AMPA and kainate receptors, it represents a critical tool for neuroscientists investigating glutamatergic signaling and a foundational scaffold for medicinal chemists designing next-generation therapeutics for neurological disorders. The protocols and data provided in this guide offer a solid framework for its synthesis, characterization, and application in advanced research settings.

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